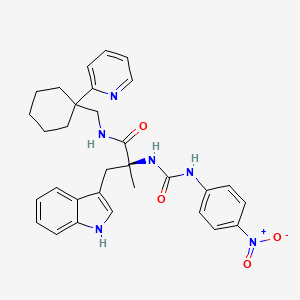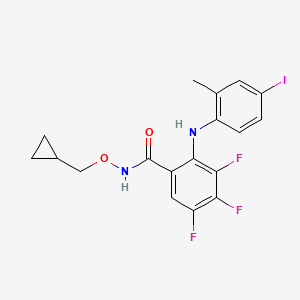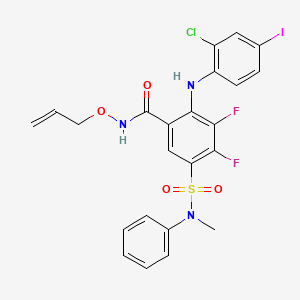
HO-PEG21-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PEG22 is a PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.
Wissenschaftliche Forschungsanwendungen
Arzneimittel-Abgabesysteme
HO-PEG21-OH: wird in der Entwicklung von Arzneimittel-Abgabesystemen weit verbreitet eingesetzt. Seine Polyethylenglykol (PEG)-Struktur ermöglicht eine erhöhte Löslichkeit und Stabilität von therapeutischen Wirkstoffen. Es kann verwendet werden, um Medikamente zu modifizieren, ihre Pharmakokinetik zu verbessern und die Immunogenität zu reduzieren .
PROTAC-Linker
Als PROTAC-Linker verbindet this compound den Liganden für eine E3-Ubiquitin-Ligase mit dem des Zielproteins. Diese Anwendung ist entscheidend für die gezielte Protein-Degradation und bietet einen neuartigen Ansatz in der Medikamentenentwicklung für Krankheiten wie Krebs .
Stabilisierung von Nanopartikeln
In der Nanotechnologie stabilisiert this compound Nanopartikel, indem es ihre Dispersionsstabilität erhöht. Dies ist besonders wichtig bei der Synthese von Silber-Nanopartikeln, wo es die antimikrobielle Aktivität verbessert und die Zytotoxizität reduziert .
Biokompatible Beschichtungen
Die Verbindung wird verwendet, um biokompatible Beschichtungen für medizinische Geräte und Implantate zu erstellen. Der PEG-yliierungs-Prozess unter Verwendung von this compound kann die Proteinadsorption und Zelladhäsion erheblich reduzieren, wodurch die Fremdkörperreaktion minimiert wird .
Molekularbiologie
In der Molekularbiologie kann this compound als Abstandshalter oder Linker beim Bau von Biokonjugaten verwendet werden. Es hilft, verschiedene Biomoleküle an Oberflächen oder aneinander zu binden, während ihre biologische Aktivität erhalten bleibt .
Therapeutisches Mittel
This compound selbst kann ein therapeutisches Mittel bei der Behandlung bestimmter Erkrankungen sein. Seine PEG-Struktur kann in Formulierungen genutzt werden, die darauf ausgelegt sind, Symptome von Krankheiten zu lindern, die von seinen physikalisch-chemischen Eigenschaften profitieren .
Wirkmechanismus
Target of Action
HO-Peg21-OH is a PEG-based PROTAC linker . The primary targets of this compound are proteins that are intended to be degraded by the Proteolysis Targeting Chimera (PROTAC) approach . The specific target protein depends on the other ligand that is attached to the this compound in the PROTAC molecule .
Mode of Action
This compound, as a part of a PROTAC molecule, operates by connecting two different ligands . One ligand binds to an E3 ubiquitin ligase, and the other ligand binds to the target protein . This brings the target protein in close proximity to the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By exploiting this system, PROTACs can selectively degrade target proteins .
Result of Action
The result of the action of this compound, as part of a PROTAC molecule, is the selective degradation of the target protein . This can lead to the modulation of cellular processes in which the target protein is involved .
Action Environment
The action of this compound, as part of a PROTAC molecule, occurs intracellularly . Environmental factors such as temperature, pH, and the presence of other biomolecules could potentially influence the stability, efficacy, and action of the PROTAC.
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H86O22/c43-1-3-45-5-7-47-9-11-49-13-15-51-17-19-53-21-23-55-25-27-57-29-31-59-33-35-61-37-39-63-41-42-64-40-38-62-36-34-60-32-30-58-28-26-56-24-22-54-20-18-52-16-14-50-12-10-48-8-6-46-4-2-44/h43-44H,1-42H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYUNBJZCPLWPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H86O22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025023 |
Source


|
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60-Icosaoxadohexacontane-1,62-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
943.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928211-42-1 |
Source


|
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60-Icosaoxadohexacontane-1,62-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
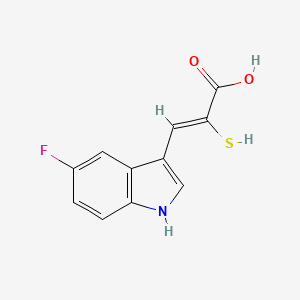
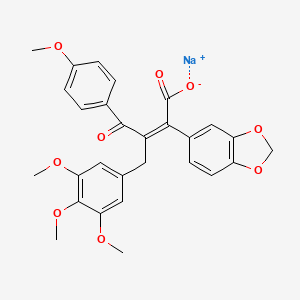
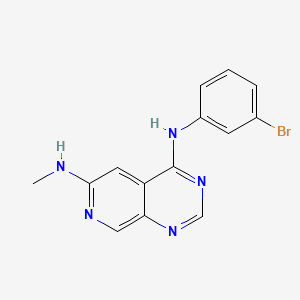
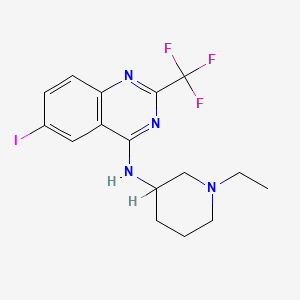
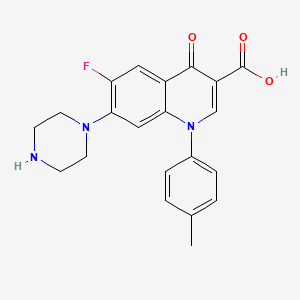

![(2S)-2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]-3-(1H-indol-3-yl)-2-methyl-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679121.png)

